6-(Pyrazin-2-yl)pyrimidin-4-amine

Kinase inhibitor scaffold CHK1 Regiochemistry

6-(Pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1) is a low-MW (173.17 g/mol) C-linked biaryl scaffold for kinase inhibitor discovery. Its distinct regiochemistry—a direct C–C bond at the 6-position—offers a unique conformational profile compared to the N-linked isomer, enabling alternative hinge-binding geometries in ATP-binding sites. With all substitution vectors available for systematic fragment growing and a demonstrated 15-fold potency gain achievable at the pyrazine 2-position in related series, this 98% pure compound is ready for biophysical screens (SPR, DSF, NMR) and co-crystallization studies without additional purification.

Molecular Formula C8H7N5
Molecular Weight 173.17 g/mol
CAS No. 1221974-19-1
Cat. No. B1428733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrazin-2-yl)pyrimidin-4-amine
CAS1221974-19-1
Molecular FormulaC8H7N5
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=CC(=NC=N2)N
InChIInChI=1S/C8H7N5/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H,(H2,9,12,13)
InChIKeySMSSPTHWZWNOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1): A Privileged Hinge-Binding Scaffold for Kinase Inhibitor Design and Fragment-Based Drug Discovery


6-(Pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1) is a heterocyclic biaryl compound with molecular formula C₈H₇N₅ and molecular weight 173.17 g/mol, consisting of a 4-aminopyrimidine core substituted with a pyrazine ring at the 6-position via a direct C–C bond . This compound belongs to the class of 4-aminopyrimidine-based kinase hinge-binding scaffolds and is structurally related to the N-(pyrazin-2-yl)pyrimidin-4-amine series explored as Checkpoint Kinase 1 (CHK1) inhibitors in the seminal work by Reader et al. (J. Med. Chem. 2011) [1]. Its regiochemistry—featuring a C-linked rather than N-linked pyrazine—distinguishes it from the isomeric N-(pyrazin-2-yl)pyrimidin-4-amine (CAS 1125867-36-8) and confers distinct conformational preferences, synthetic accessibility, and potential intellectual property positioning within the crowded kinase inhibitor chemical space [1][2].

Why Generic Substitution Fails: Regiochemical and Substitution-Pattern Determinants of Target Engagement for 6-(Pyrazin-2-yl)pyrimidin-4-amine Analogs


Within the pyrazinyl-pyrimidinamine chemotype, even minor structural modifications produce large-magnitude changes in kinase potency and selectivity. The J. Med. Chem. scaffold morphing study demonstrated that replacing the pyridine ring with pyrazine in the N-linked series rescued activity that was otherwise lost due to steric clash between the pyrimidine 5-H and pyridine 4′-H, yet the unsubstituted N-(pyrazin-2-yl)pyrimidin-4-amine (compound 15) remained 75-fold less potent than the tricyclic parent compound 13 [1]. Appending a nitrile at the pyrazine 2-position (compound 16 vs. 15) increased CHK1 potency 15-fold, while substituting the 2-position of the pyrimidine with cyclopropyl or methyl groups in the C-linked series (e.g., CAS 1512595-70-8) introduces steric and electronic perturbations that alter both potency and metabolic stability [1][2]. These steep structure–activity relationships mean that simply interchanging any commercially available pyrazinyl-pyrimidinamine—whether varying by regiochemistry (C-linked vs. N-linked), pyrazine substitution, or pyrimidine 2-substitution—can lead to orders-of-magnitude differences in target engagement, selectivity, and downstream cellular pharmacology. The quantitative evidence below specifies exactly where 6-(pyrazin-2-yl)pyrimidin-4-amine sits within this activity landscape.

Quantitative Differentiation Evidence for 6-(Pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1) Versus Closest Structural Analogs


Regiochemical Isomerism: C-Linked (6-Position) vs. N-Linked Pyrazine Determines Scaffold Potency Baseline and Conformational Landscape

The target compound, 6-(pyrazin-2-yl)pyrimidin-4-amine (C-linked isomer, CAS 1221974-19-1), is the direct C–C linked regioisomer of N-(pyrazin-2-yl)pyrimidin-4-amine (N-linked isomer, CAS 1125867-36-8, compound 15 in Reader et al.). In the N-linked series, compound 15 showed CHK1 inhibitory activity but was 75-fold less potent than the tricyclic parent compound 13 (CHK1 IC₅₀ = 0.29 μM), placing its estimated CHK1 IC₅₀ at approximately 22 μM [1]. The C-linked isomer is predicted to adopt a distinct dihedral angle between the pyrimidine and pyrazine rings due to the absence of the steric clash present in N-(pyridin-3-yl) analogs (representative compound 14), which suffered reduced potency from nonplanar conformations [1]. This regiochemical difference directly impacts hinge-region hydrogen-bonding geometry with the kinase backbone, synthetic route design, and freedom-to-operate considerations [2].

Kinase inhibitor scaffold CHK1 Regiochemistry Hinge-binding motif Scaffold morphing

Unsubstituted Parent Scaffold vs. 2-Substituted Analogs: Minimal Pharmacophore Enables Unbiased Fragment Growing and Maximizes Ligand Efficiency

6-(Pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1) is the unsubstituted parent scaffold within the C-linked pyrazinyl-pyrimidinamine series. Its closest commercially available 2-substituted analogs include 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-amine and 2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine (CAS 1512595-70-8). The 2-cyclopropyl analog has been described as possessing enhanced metabolic stability from the cyclopropyl group and a 'rigid framework and nitrogen-rich architecture advantageous for designing kinase inhibitors' [1]. However, pre-installation of a 2-substituent constrains the accessible SAR vectors; the parent compound 6-(pyrazin-2-yl)pyrimidin-4-amine leaves the pyrimidine 2-position, pyrazine positions, and the 4-amino group all available for systematic elaboration. In the J. Med. Chem. scaffold morphing study, starting from the unsubstituted N-linked analog (compound 15, containing 13 heavy atoms), the addition of a 2-cyanopyrazine (compound 16) increased potency 15-fold, and further optimization with a 4-(aminomethyl)piperidine substituent (compound 20) yielded excellent CHK1 potency with selectivity over CHK2 [2]. The parent scaffold's ligand efficiency (LE) potential is demonstrated by compound 13 (LE = 0.43 kcal mol⁻¹ heavy atom⁻¹) in the same chemical series [2].

Fragment-based drug design Ligand efficiency SAR exploration Kinase inhibitor Scaffold optimization

Positional Isomer Differentiation: 6-(Pyrazin-2-yl) vs. 2-(Pyrazin-2-yl)pyrimidin-4-amine Alters Kinase Hinge-Binding Geometry

The target compound 6-(pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1) differs from its positional isomer 2-(pyrazin-2-yl)pyrimidin-4-amine (CAS 1251097-87-6) by the location of the pyrazine attachment on the pyrimidine ring. In the target compound, the pyrazine is at the 6-position (adjacent to the 4-amino group), whereas in the positional isomer the pyrazine is at the 2-position (between the two pyrimidine nitrogens). This positional difference fundamentally alters the hydrogen-bonding donor/acceptor pattern presented to the kinase hinge region. The 4-aminopyrimidine motif with a 6-aryl substituent is a well-validated kinase hinge-binding pharmacophore, with the 4-NH₂ and pyrimidine N3 forming key hydrogen bonds to the hinge backbone, while the 6-substituent projects toward the solvent-exposed selectivity surface or interior pocket depending on the kinase target [1]. The 2-substituted isomer presents a different vector for the pyrazine ring, which would project into the ribose pocket or gatekeeper region rather than toward the selectivity surface—a critical difference for achieving target selectivity within the kinome [1].

Positional isomerism Kinase hinge-binding ATP-competitive inhibitor Scaffold selection Medicinal chemistry

Halogenated Analog Comparison: 5-Fluoro Substitution Introduces Electronic Perturbation Absent in the Parent Scaffold

5-Fluoro-6-(pyrazin-2-yl)pyrimidin-4-amine (CAS not specified, MFCD32176457, MW 191.17) represents a halogenated analog of the target compound. While fluorine substitution at the pyrimidine 5-position is a common strategy to modulate electron density, block metabolic oxidation, and potentially introduce favorable C–F···H–N or C–F···π interactions, it also introduces an additional synthetic step and increases molecular weight by 18 Da (191.17 vs. 173.17 g/mol) relative to the parent . The target compound 6-(pyrazin-2-yl)pyrimidin-4-amine, as the unsubstituted scaffold, provides a baseline electronic environment for assessing the specific contribution of 5-fluoro substitution in subsequent SAR studies. In the related N-linked series (Reader et al. 2011), the introduction of electron-withdrawing groups at the pyrazine ring (e.g., 2-cyano) produced a 15-fold potency increase, indicating that electronic modulation of the scaffold significantly impacts target engagement [1]. The 5-fluoro analog pre-commits to this electronic perturbation, whereas the parent compound allows unbiased evaluation.

Fluorine substitution Electronic effects Metabolic stability Scaffold baseline Medicinal chemistry

Commercial Availability and Purity Benchmarking: 98% Purity Ensures Reproducible SAR and Crystallography Studies

6-(Pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1) is commercially available at 98% purity from Leyan (Product No. 1762398) . This purity level exceeds the typical ≥95% specification offered for many research-grade analogs such as 2-(pyrazin-2-yl)pyrimidin-4-amine (CAS 1251097-87-6, available at 95% HPLC) . For fragment-based screening campaigns, where compounds are typically tested at high concentrations (0.1–1 mM), even small amounts of impurities can generate false-positive hits or interfere with biophysical assays (SPR, ITC, DSF). For X-ray crystallography soaking experiments, purity ≥98% is generally recommended to avoid ambiguous electron density from co-crystallized impurities [1]. The higher purity specification reduces the likelihood of requiring additional purification before use, saving both time and material costs in a procurement workflow.

Compound procurement Purity specification Fragment screening Crystallography Reproducibility

Optimal Research and Industrial Application Scenarios for 6-(Pyrazin-2-yl)pyrimidin-4-amine (CAS 1221974-19-1)


Fragment-Based Kinase Inhibitor Screening and Structure-Guided Fragment Growing

As an unsubstituted, low-molecular-weight (173.17 g/mol, 13 heavy atoms) hinge-binding scaffold, 6-(Pyrazin-2-yl)pyrimidin-4-amine is ideally suited as a starting fragment for kinase inhibitor discovery programs. The scaffold's ligand efficiency potential is benchmarked by compound 13 (LE = 0.43 kcal mol⁻¹ heavy atom⁻¹) in the related series [1]. Its C-linked regiochemistry provides a distinct conformational profile from the N-linked series (compound 15), enabling exploration of alternative hinge-binding geometries. All substitution vectors (pyrimidine 2-position, pyrazine positions, 4-NH₂) are available for systematic fragment growing, with the pyrazine 2-position demonstrated to be a high-impact vector (15-fold potency gain achievable through nitrile addition in the related N-linked series) [1]. Commercial availability at 98% purity supports direct use in biophysical fragment screens (SPR, DSF, NMR) without additional purification.

Kinase Selectivity Profiling via Scaffold-Hopping from N-Linked to C-Linked Chemotypes

For teams working on kinase inhibitor programs that have explored the N-(pyrazin-2-yl)pyrimidin-4-amine series (as exemplified in Reader et al. 2011 and patent EP 2197874 B1 [1][2]), 6-(pyrazin-2-yl)pyrimidin-4-amine offers a scaffold-hopping opportunity. The C-linked isomer presents a different vector for the pyrazine ring, projecting substituents toward kinase-specific regions of the ATP-binding site. This is particularly relevant for CHK1-selective inhibitor design, where interactions with the interior pocket (Asn59 in CHK1 vs. Leu in CHK2) and the selectivity surface (Tyr86, Cys87, Ser88) are critical determinants of kinome selectivity [1]. The 41-fold CHK1/CHK2 selectivity achieved with compound 13 in the related series demonstrates the potential selectivity achievable through optimization of this chemotype [1].

Kinase Panel Screening Reference Compound for Hinge-Binder Baseline Profiling

The compound serves as an excellent minimal pharmacophore reference for establishing baseline kinase inhibition profiles across target and off-target kinases. Its structural simplicity—consisting solely of the 4-aminopyrimidine hinge-binding motif with a 6-pyrazine substituent—makes it valuable for quantifying the contribution of additional substituents to both potency and selectivity in lead optimization campaigns. Unlike pre-functionalized analogs such as 2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine, which introduces steric bulk at the pyrimidine 2-position, the parent compound provides an unperturbed baseline for deconvoluting substituent effects on kinome-wide selectivity [1].

Co-Crystallography and Structural Biology Studies of Kinase-Hinge Recognition

With 98% purity ensuring minimal interference from impurities in crystallographic studies , 6-(pyrazin-2-yl)pyrimidin-4-amine is suitable for co-crystallization experiments with kinase domains to define the hinge-binding geometry of the C-linked pyrazinyl-pyrimidinamine chemotype. The crystallographic precedent established in Reader et al. 2011 for the N-linked series—where the pyrazine nitrogen was shown to be important for conformational restraint—provides a structural framework for comparative analysis of the C-linked isomer's binding mode [1]. Understanding these structural differences at atomic resolution is essential for rational, structure-based optimization of either chemotype.

Quote Request

Request a Quote for 6-(Pyrazin-2-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.